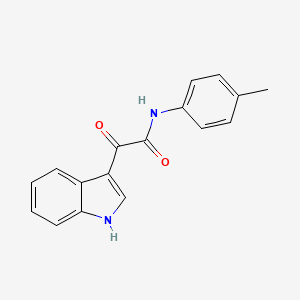![molecular formula C19H17BrO7 B11045903 (2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone](/img/structure/B11045903.png)
(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone is a complex organic compound characterized by the presence of multiple functional groups, including bromine, methoxy, and oxirane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone typically involves multi-step organic reactions. One common approach is the bromination of 4,5-dimethoxyphenyl derivatives followed by the formation of the oxirane ring through epoxidation reactions. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and epoxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxirane groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of debrominated products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound’s derivatives are studied for their potential bioactivity, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone involves interactions with various molecular targets, including enzymes and receptors. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to changes in their activity and function. The oxirane ring, in particular, is reactive and can form adducts with nucleophilic sites on proteins and other biomolecules.
Similar Compounds:
- (2-Bromo-4,5-dimethoxyphenyl)methanol
- (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
- 2-Bromo-1-(3,4-dimethoxyphenyl)-1-propanone
Comparison: Compared to similar compounds, this compound is unique due to the presence of the oxirane ring and the combination of bromine and methoxy groups
Eigenschaften
Molekularformel |
C19H17BrO7 |
|---|---|
Molekulargewicht |
437.2 g/mol |
IUPAC-Name |
(2-bromo-4,5-dimethoxyphenyl)-[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C19H17BrO7/c1-22-12-6-10(11(20)7-13(12)23-2)16(21)19-17(27-19)9-4-14(24-3)18-15(5-9)25-8-26-18/h4-7,17,19H,8H2,1-3H3 |
InChI-Schlüssel |
DIANWQNLZSFANO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C3C(O3)C(=O)C4=CC(=C(C=C4Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
![(1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045852.png)
![N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11045859.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11045867.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11045875.png)
![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11045878.png)
![8-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11045886.png)
![(1E)-1-{4-[(4-fluorophenyl)ethynyl]benzylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11045890.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045905.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11045910.png)

